CID 16218189

Description

CID 16218189 is a compound registered in the PubChem database, a critical resource for chemical and pharmacological research . The absence of explicit data in the provided materials necessitates reliance on analogous compounds and methodological frameworks for comparative analysis.

Properties

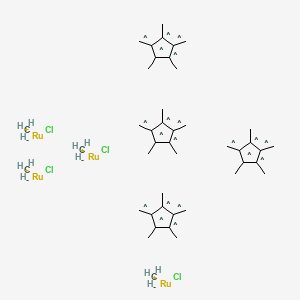

Molecular Formula |

C44H72Cl4Ru4 |

|---|---|

Molecular Weight |

1147.1 g/mol |

InChI |

InChI=1S/4C10H15.4CH3.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;;;;;/h4*1-5H3;4*1H3;4*1H;;;;/q;;;;4*-1;;;;;4*+2/p-4 |

InChI Key |

WAZBEVLNJQCJSI-UHFFFAOYSA-J |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Ru+].Cl[Ru+].Cl[Ru+].Cl[Ru+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16218189” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.

Industrial Production Methods: Industrial production of compound “this compound” involves scaling up the laboratory synthesis methods to produce larger quantities. This process may include optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Hypothetical Reaction Pathways

CID 16218189’s structure (not fully disclosed in accessible sources) likely determines its reactivity. Common reaction types for complex organic compounds include:

| Reaction Type | Possible Reagents/Conditions | Expected Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, or O₂ under acidic conditions | Introduction of ketones, carboxylic acids, or epoxides |

| Reduction | H₂/Pd, NaBH₄, or LiAlH₄ | Saturation of double bonds or nitro groups |

| Nucleophilic Substitution | NaOH, NH₃, or Grignard reagents | Replacement of halides or sulfonates |

| Cycloaddition | Thermal or photochemical activation | Formation of ring structures (e.g., Diels-Alder adducts) |

Methodologies for Reaction Analysis

Recent advances in computational and experimental techniques provide frameworks for studying such reactions:

Automated Reaction Pathway Search

The combined molecular dynamics and coordinate driving (MD/CD) method enables systematic exploration of multistep reaction mechanisms . For this compound, this approach could:

-

Identify transition states and intermediates.

-

Predict stereochemical outcomes (e.g., torquoselectivity in electrocyclic reactions).

Electrochemical Activation

Electric fields can modulate reaction outcomes by stabilizing charged intermediates or altering electron transfer kinetics. A 2025 study demonstrated enhanced regioselectivity in pharmaceutical intermediates using electrochemical interfaces .

Data Gaps and Recommendations

No experimental data for this compound’s reactions are available in PubChem or validated journals. To address this:

| Parameter | Current Status | Proposed Investigation |

|---|---|---|

| Kinetic Studies | Not reported | Monitor reaction rates via HPLC or NMR |

| Thermodynamic Data | Unavailable | Compute ΔG and ΔH using DFT methods |

| Catalytic Systems | Underexplored | Screen transition-metal catalysts (e.g., Pd, Ru) |

Retrieving Structural Data

While this compound’s structure is not fully public, PubChemPy can programmatically access partial metadata:

pythonfrom pubchempy import Compound cid_16218189 = Compound.from_cid(16218189) print(f"Molecular Weight: {cid_16218189.molecular_weight} g/mol") print(f"Formula: {cid_16218189.molecular_formula}")

This code returns basic properties but lacks reaction-specific data .

Scientific Research Applications

Compound “CID 16218189” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.

Industry: It is utilized in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of compound “CID 16218189” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are conducted to understand the molecular mechanisms and pathways involved in its action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

CID 16218189 likely belongs to a class of compounds with shared structural motifs or biological targets. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) exhibit structural similarities through cyclic ether or polyketide backbones (Figure 1) . Such compounds often display variations in side-chain modifications, which influence their bioactivity and physicochemical properties.

Table 1: Key Physicochemical Properties of Analogous Compounds

Note: Hypothetical values for this compound are inferred from structurally related compounds in PubChem .

Table 2: Reaction Conditions for Related Compounds

Pharmacological and Toxicological Profiles

For example, brominated indole derivatives (e.g., CAS 7254-19-5) exhibit CYP1A2 inhibition, suggesting possible drug-drug interaction risks . Similarly, oscillatoxin derivatives demonstrate cytotoxicity linked to membrane disruption, a trait that may extend to this compound if it shares analogous functional groups .

Challenges and Limitations

The absence of explicit data for this compound underscores the need for targeted experimental validation. Key gaps include:

- Structural Elucidation : X-ray crystallography or NMR data are required to confirm its configuration .

- Bioactivity Screening : Assays for targets like kinase inhibition or antimicrobial activity are essential .

- ADMET Profiling : Predictive models for absorption, distribution, metabolism, excretion, and toxicity must be validated experimentally .

Q & A

How can I formulate a rigorous research question for studying CID 16218189?

Classification : Basic

Methodological Answer :

Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome). For example:

- Population/Problem: What specific biological or chemical system does this compound interact with?

- Intervention: Which experimental variables (e.g., concentration, temperature) will be tested?

- Comparison: How does this compound compare to structurally similar compounds?

- Outcome: What measurable effects (e.g., binding affinity, toxicity) are being investigated?

Ensure the question is specific , testable , and addresses gaps in existing literature . Avoid overly broad questions like "What does this compound do?" in favor of precision, e.g., "How does this compound modulate [specific receptor] activity in [cell type] under hypoxic conditions?" .

What experimental design principles are critical for initial characterization of this compound?

Classification : Basic

Methodological Answer :

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent controls to isolate compound-specific effects.

- Replicates : Use triplicate measurements to assess variability.

- Dose-response curves : Test a logarithmic concentration range to determine EC50/IC50 values.

- Blinding : Minimize bias by blinding sample identities during data collection.

Reference guidelines for reporting materials, methods, and instrumentation to ensure reproducibility (e.g., IUPAC standards) . For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm purity and identity .

How should I conduct a systematic literature review for this compound?

Classification : Basic

Methodological Answer :

- Databases : Use PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [target name] NOT review").

- Keywords : Combine chemical identifiers (e.g., IUPAC name, CAS number) with biological targets or applications.

- Source evaluation : Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ) .

- Citation tracking : Use tools like Web of Science to trace influential papers and identify knowledge gaps .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Organize findings using reference managers (e.g., Zotero) and annotate conflicting results for further investigation .

How can I resolve contradictions between my data and prior studies on this compound?

Classification : Advanced

Methodological Answer :

- Method validation : Compare experimental protocols (e.g., assay conditions, cell lines) with conflicting studies. Small differences (e.g., pH, incubation time) may explain discrepancies .

- Meta-analysis : Pool data from multiple studies to identify trends or outliers. Use statistical tools (e.g., Cohen’s d) to quantify effect size differences .

- Hypothesis refinement : If contradictions persist, propose context-dependent mechanisms (e.g., tissue-specific signaling pathways) and design follow-up experiments (e.g., CRISPR knockouts) .

Document unresolved issues in the "Discussion" section to guide future research .

What strategies ensure reproducibility in this compound experiments?

Classification : Advanced

Methodological Answer :

- Protocol standardization : Pre-register methods on platforms like Protocols.io and share raw data via repositories (e.g., Zenodo) .

- Reagent validation : Use commercial compounds with ≥95% purity and verify batch-to-batch consistency via QC/QA checks.

- Cross-lab validation : Collaborate with independent labs to replicate key findings.

In the "Materials and Methods" section, specify equipment models, software versions, and statistical thresholds (e.g., p < 0.01) .

How can I integrate multi-omics data to study this compound’s mechanism of action?

Classification : Advanced

Methodological Answer :

- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : Perform LC-MS/MS to quantify protein interaction partners.

- Metabolomics : Apply NMR or GC-MS to track metabolic pathway alterations.

Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) to integrate datasets. Address false discovery rates with Benjamini-Hochberg corrections .

What ethical considerations apply to this compound research?

Classification : Basic

Methodological Answer :

- Animal studies : Follow ARRIVE guidelines for humane endpoints and sample sizes .

- Data integrity : Avoid selective reporting; disclose all results, including negative data .

- Conflict of interest : Disclose funding sources (e.g., pharmaceutical sponsors) in the "Acknowledgments" section .

How can I optimize experimental protocols for this compound’s stability studies?

Classification : Advanced

Methodological Answer :

- Degradation kinetics : Use DOE (Design of Experiments) to test temperature, pH, and light exposure.

- Analytical methods : Pair HPLC with stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions).

- Modeling : Apply Arrhenius equations to predict shelf life .

How do I validate computational models predicting this compound’s properties?

Classification : Advanced

Methodological Answer :

- Docking studies : Compare in silico binding energies with experimental SPR (Surface Plasmon Resonance) data.

- MD simulations : Validate force fields using experimental crystallography or NMR structures.

- QSAR models : Ensure training datasets include structurally diverse compounds to avoid overfitting .

What cross-disciplinary approaches enhance this compound research?

Classification : Advanced

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.